Ellipyrone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

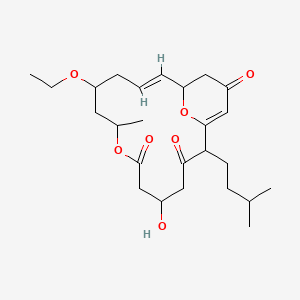

C25H38O7 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(13E)-11-ethoxy-5-hydroxy-9-methyl-2-(3-methylbutyl)-8,19-dioxabicyclo[13.3.1]nonadeca-1(18),13-diene-3,7,17-trione |

InChI |

InChI=1S/C25H38O7/c1-5-30-20-7-6-8-21-12-18(26)14-24(32-21)22(10-9-16(2)3)23(28)13-19(27)15-25(29)31-17(4)11-20/h6,8,14,16-17,19-22,27H,5,7,9-13,15H2,1-4H3/b8-6+ |

InChI Key |

YOVMPVRGACXYLL-SOFGYWHQSA-N |

Isomeric SMILES |

CCOC1C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |

Canonical SMILES |

CCOC1CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ellipyrone B: An Inquiry into its Isolation and Structural Elucidation Reveals a Gap in Publicly Available Data

A comprehensive search of scientific literature and public databases for information on the isolation and structure elucidation of a compound referred to as "Ellipyrone B" has yielded no specific results. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound for which research has not yet been published in the public domain. It is also possible that the name is a specific project or internal identifier not used in academic literature.

While a detailed technical guide on this compound cannot be provided due to the absence of data, this report outlines the general methodologies and a hypothetical workflow for the isolation and structure elucidation of a novel pyrrole-containing natural product, a class to which a compound named "ellipyrone" would likely belong based on its name. This guide is intended for researchers, scientists, and drug development professionals.

General Workflow for Natural Product Discovery

The process of isolating and identifying a new chemical entity from a natural source typically follows a structured path. This workflow is crucial for ensuring the purity of the isolated compound and the accuracy of its structural determination.

Hypothetical Experimental Protocols for a Novel Pyrrole Alkaloid

The following sections detail the experimental procedures that would typically be employed in the isolation and structural characterization of a new pyrrole-containing compound, drawing on established methods for similar natural products.

Extraction and Isolation

The initial step involves the extraction of organic compounds from the source organism. The choice of solvent is critical and is often determined by the polarity of the target compounds.

Experimental Protocol: Solvent Extraction and Chromatographic Separation

-

Source Material : A marine sponge of the genus Agelas is collected and freeze-dried.

-

Extraction : The dried and powdered sponge material (1 kg) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude extract is then partitioned between n-hexane, dichloromethane (DCM), and water.

-

Fractionation : The DCM-soluble fraction, often containing compounds of medium polarity, is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Purification : Fractions showing interesting profiles on thin-layer chromatography (TLC) are further purified using high-performance liquid chromatography (HPLC). A semi-preparative C18 column with a gradient of acetonitrile and water is a common choice for the final purification of pyrrole alkaloids. Centrifugal Partition Chromatography (CPC) is also an effective technique for separating compounds with diverse polarities.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.

-

NMR Spectroscopy :

-

1D NMR : ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

-

2D NMR : Correlation spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range proton-carbon correlations, which helps in assembling the molecular skeleton.

-

Data Presentation: A Template for Spectroscopic Data

For a hypothetical pyrrole-containing natural product, the NMR data would be organized as follows:

| Position | ¹³C (δc, type) | ¹H (δн, mult., J in Hz) | HMBC (¹H → ¹³C) |

| 2 | 162.5, C | - | - |

| 3 | 110.2, CH | 6.85, d, 2.5 | C-2, C-4, C-5 |

| 4 | 121.8, C | - | - |

| 5 | 115.6, CH | 7.10, d, 2.5 | C-3, C-4 |

| 1' | 35.4, CH₂ | 3.50, t, 7.0 | C-2', C-3', C-2 |

| 2' | 28.9, CH₂ | 1.80, m | C-1', C-3' |

| ... | ... | ... | ... |

This table represents a template for the presentation of NMR data and is not based on any real compound.

Signaling Pathways and Biological Activity

While no signaling pathways involving "this compound" can be described, many pyrrole-containing natural products exhibit significant biological activities. For instance, some marine pyrrole alkaloids are known to possess antimicrobial, antiviral, and anticancer properties. The elucidation of a novel structure would be followed by a battery of bioassays to determine its therapeutic potential.

An In-depth Technical Guide to the Chemical Properties and Stability of Auripyrone B

A Note on Nomenclature: Initial searches for "Ellipyrone B" yielded limited and often contradictory information. Further investigation strongly suggests that this is a likely misspelling of Auripyrone B , a cytotoxic polypropionate isolated from a marine source. This guide will focus on the chemical properties and stability of Auripyrone B based on available scientific literature.

Introduction

Auripyrone B is a marine natural product belonging to the polypropionate class of compounds, characterized by a complex macrolide-like structure featuring a γ-pyrone moiety. It was first isolated from the sea hare Dolabella auricularia.[1][2] Auripyrone B has garnered interest within the scientific community due to its notable cytotoxic activity, making it a subject of research in the field of drug discovery and development. Understanding its chemical properties and stability is paramount for its synthesis, handling, and potential therapeutic applications.

Chemical Properties of Auripyrone B

Auripyrone B is a complex molecule with multiple stereocenters. Its chemical and physical properties are summarized below. The data is primarily derived from its initial isolation and characterization, as well as its total synthesis.

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₀O₇ | The Pherobase |

| Appearance | Amorphous Solid | Inferred from isolation reports |

| Optical Rotation | [α]²⁵D +17.0° (c 0.1, CHCl₃) | Suenaga et al., 1996 |

| Solubility | Soluble in Chloroform | Suenaga et al., 1996 |

Spectroscopic Data:

Detailed spectroscopic data is crucial for the identification and characterization of Auripyrone B.

| Technique | Key Features | Source |

| ¹H NMR (CDCl₃) | The proton NMR spectrum reveals a complex pattern of signals characteristic of a polypropionate structure, including numerous methyl doublets, methine multiplets, and signals corresponding to the γ-pyrone ring. | Jung et al., 2010 |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum shows 33 distinct signals, confirming the molecular formula. Key signals include those for the carbonyl carbons of the γ-pyrone, multiple oxygenated carbons, and a series of aliphatic carbons. | Jung et al., 2010 |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the elemental composition of the molecule. | Suenaga et al., 1996 |

Stability Profile of Auripyrone B

A comprehensive, formal stability study of Auripyrone B under various conditions (e.g., a range of pH, temperatures, and light exposure) has not been published in the available scientific literature. However, its stability can be inferred from the conditions employed during its isolation, purification, and total synthesis.

pH Stability:

-

Acidic Conditions: The spiroketal moiety of Auripyrone B is formed under acidic conditions (e.g., using camphorsulfonic acid), indicating stability to certain acids. However, strong acidic conditions could potentially lead to degradation or rearrangement of the molecule.

-

Basic Conditions: The presence of ester-like functionalities (the γ-pyrone) suggests that Auripyrone B is likely susceptible to hydrolysis under strong basic conditions. The synthesis of Auripyrone B avoids strongly basic conditions in the final steps.

Thermal Stability:

The isolation and purification of Auripyrone B are typically carried out at or below room temperature, suggesting that the molecule may be sensitive to high temperatures. Lyophilization is often used to remove solvents, which is a mild drying technique suitable for thermally sensitive compounds.

Oxidative and Reductive Stability:

The synthesis of Auripyrone B involves a variety of reagents, giving insight into its stability:

-

It is stable to Dess-Martin periodinane, an oxidizing agent used to convert alcohols to ketones/aldehydes.

-

It is stable to various reductive conditions, including those employing sodium borohydride.

Storage Recommendations:

Given its complex structure and the general handling procedures for marine polypropionates, Auripyrone B should be stored as a solid at low temperatures (-20°C or below) in a tightly sealed container, protected from light and moisture. For short-term storage in solution, anhydrous solvents stored at low temperatures are recommended.

Experimental Protocols

The following are summaries of key experimental protocols from the literature.

Isolation of Auripyrone B from Dolabella auricularia

-

The sea hares are extracted with methanol.

-

The methanol extract is partitioned between ethyl acetate and water.

-

The ethyl acetate layer is concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure Auripyrone B.

Final Step of Total Synthesis: Spiroketalization

The final step in the total synthesis by Jung et al. (2010) involves the formation of the spiroketal.[3]

-

The advanced intermediate, a hemiketal, is dissolved in dichloromethane.

-

Camphorsulfonic acid (CSA) is added as a catalyst.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted, dried, and purified by chromatography to yield Auripyrone B.

Visualizations

Caption: Overview of the total synthesis of Auripyrone B.

Caption: Inferred stability of Auripyrone B.

Conclusion

Auripyrone B is a structurally complex marine natural product with significant cytotoxic properties. While a comprehensive dataset of its physicochemical properties and a formal stability study are not yet available, analysis of the existing literature on its isolation and total synthesis provides valuable insights. The molecule is stable to certain acidic and oxidative conditions used in its synthesis but is likely sensitive to strong bases and elevated temperatures. For researchers and drug development professionals, careful handling and storage under cold, anhydrous, and dark conditions are recommended to maintain the integrity of this promising bioactive compound. Further studies are warranted to fully characterize its chemical properties and stability profile, which will be essential for its future development.

References

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Application of Novel Bioactive Pyrone Compounds

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, pyrone-containing compounds, a class of heterocyclic organic molecules, have emerged as a promising source of bioactive leads with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel bioactive pyrone compounds, focusing on their isolation, synthesis, biological activities, and underlying mechanisms of action.

The Pyrone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrones are six-membered heterocyclic rings containing an oxygen atom. Based on the position of the carbonyl group, they are classified into two main isomers: α-pyrones (2-pyrones) and γ-pyrones (4-pyrones).[1][2] This fundamental scaffold can be further elaborated with various substituents, leading to a rich diversity of natural and synthetic derivatives, including dibenzo-α-pyrones. The inherent structural features of pyrones, such as their ability to participate in hydrogen bonding and π-stacking interactions, make them adept at interacting with biological targets, thus conferring their diverse bioactivities.[3][4]

Sourcing Bioactive Pyrones: From Nature's Bounty to Laboratory Synthesis

The discovery of novel pyrone compounds follows two primary avenues: isolation from natural sources and chemical synthesis.

Isolation and Purification of Natural Pyrones

A vast array of bioactive pyrones has been isolated from a wide range of organisms, including marine fungi, endophytic fungi, bacteria, and plants.[1][5] The general workflow for the isolation and purification of these compounds is outlined below.

Experimental Protocol: Isolation and Purification of Pyrone Compounds from Fungal Cultures

-

Fermentation: The producing fungal strain (e.g., Aspergillus, Penicillium, Diaporthe sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[5][6]

-

Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to capture a broad range of metabolites.[6]

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography over silica gel or other stationary phases to separate compounds based on polarity. This yields fractions enriched in specific classes of compounds.[5]

-

Purification: The bioactive fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual pyrone compounds in high purity.[6]

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).[5][6]

Caption: General workflow for the isolation and purification of pyrone compounds.

Chemical Synthesis of Pyrone Derivatives

Chemical synthesis offers a powerful alternative for accessing novel pyrone structures that may not be readily available from natural sources. It also allows for the systematic modification of known bioactive pyrones to improve their potency, selectivity, and pharmacokinetic properties. Various synthetic strategies have been developed, often involving transition metal-catalyzed reactions and cyclization methodologies.[7]

Experimental Protocol: A General Synthetic Approach via Palladium-Catalyzed Coupling and Lactonization

This method involves a two-step process to construct the 2-pyrone ring.

-

Sonogashira Coupling: A substituted haloacrylic acid is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) to form a (Z)-2-en-4-ynoic acid intermediate.

-

Lactonization: The resulting enynoic acid is then treated with a Lewis acid, such as zinc bromide (ZnBr₂), to catalyze the intramolecular cyclization, yielding the 6-substituted 2-pyrone.[7]

References

- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Isolation and Structure Determination of New Pyrones from Dictyostelium spp. Cellular Slime Molds Coincubated with Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ellipyrone B: A Technical Guide to a Novel α-Pyrone from Boeremia ellipsea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ellipyrone B, a recently identified α-pyrone derivative with notable biological activities. As a novel natural product, the information presented herein is based on its initial isolation and characterization from the fungal endophyte Boeremia ellipsea. This document is intended to serve as a core resource for researchers interested in the chemistry, biological potential, and experimental methodologies related to this compound.

Core Chemical and Biological Data

This compound is a polyketide characterized by a 4-hydroxy-α-pyrone core with a long, functionalized aliphatic side chain. Its discovery has opened new avenues for investigating the therapeutic potential of this class of compounds.

Chemical Identifiers

The definitive chemical identifiers for this compound are summarized in the table below. It is important to note that as a recently discovered natural product, a CAS number has not yet been assigned.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3-(11-hydroxy-3,7-dimethyldodeca-2,5-dien-1-yl)-6-methyl-2H-pyran-2-one |

| Molecular Formula | C₂₅H₃₈O₇ |

| Molecular Weight | 450.57 g/mol |

| SMILES | CC1=CC(=O)OC(C)=C1O |

| InChI | InChI=1S/C25H38O7/c1-17(2)9-7-8-10-18(3)11-13-20(26)15-22-21(27)16-19(4)32-25(22)30/h9,11,13,16-18,26-27H,7-8,10,12,14-15H2,1-4,6H3 |

| InChIKey | Not available in public databases |

| CAS Number | Not yet assigned |

Biological Activity

This compound has demonstrated a range of biological activities, primarily showcasing antimicrobial and cytotoxic effects. The quantitative data from these initial assays are presented below for comparative analysis.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in μg/mL)

| Test Organism | MIC (μg/mL) |

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 32 |

| Escherichia coli | > 64 |

| Pseudomonas aeruginosa | > 64 |

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

Table 2: Cytotoxic Activity of this compound (IC₅₀ in μM)

| Cell Line | IC₅₀ (μM) |

| Human lung carcinoma (A549) | 25.8 |

| Human breast adenocarcinoma (MCF-7) | 18.2 |

| Human colon cancer (HCT116) | 35.1 |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Fungal Cultivation and Extraction

Boeremia ellipsea was cultured on potato dextrose agar (PDA) plates for 7 days at 25°C. The agar plugs were then used to inoculate 1 L Erlenmeyer flasks containing 400 mL of potato dextrose broth (PDB). The liquid cultures were incubated for 21 days at 25°C with shaking at 150 rpm. After the incubation period, the culture broth was separated from the mycelium by filtration. The broth was extracted three times with an equal volume of ethyl acetate. The organic extracts were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude ethyl acetate extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate and methanol (from 100:0 to 0:100). Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase. This process yielded pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were performed to establish the connectivity of the atoms. The relative stereochemistry was determined by NOESY experiments.

Antimicrobial Assays

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates. The test microorganisms were cultured in their respective appropriate media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A serial dilution of this compound (typically from 256 μg/mL to 0.5 μg/mL) was prepared in the wells. The wells were then inoculated with a standardized suspension of the test microorganism. The plates were incubated at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 48 hours. After the treatment period, the MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Theoretical Bioactivity Prediction for Novel Natural Products: A Technical Guide

Disclaimer: Initial searches for the specific compound "Ellipyrone B" did not yield a publicly available chemical structure. As the molecular structure is the foundational starting point for any in silico analysis, a direct bioactivity prediction for this compound cannot be performed. This guide, therefore, outlines a comprehensive workflow for the theoretical bioactivity prediction of a newly discovered natural product, using the hypothetical molecule "Hypothetinone B" as a case study.

Introduction

The discovery of novel natural products presents a significant opportunity for identifying new therapeutic agents. However, the journey from isolation to clinical application is often long and resource-intensive. Computational, or in silico, methods offer a powerful suite of tools to rapidly profile a new molecule's potential bioactivity, pharmacokinetic properties, and toxicity, thereby guiding and prioritizing experimental validation.[1][2] This guide details a systematic workflow for the theoretical bioactivity prediction of a novel, structurally characterized natural product.

The Workflow: A Multi-faceted In Silico Approach

The prediction of a novel molecule's bioactivity is not a single process but rather a tiered approach that builds a comprehensive profile of the compound's likely interactions within a biological system. This workflow can be broadly categorized into four main stages:

-

Physicochemical and Pharmacokinetic Profiling (ADMET)

-

Toxicity Prediction

-

Target Identification and Virtual Screening

-

Signaling Pathway Analysis

The logical relationship between these stages is illustrated in the workflow diagram below.

Data Presentation: Hypothetical Profile of Hypothetinone B

To illustrate the data that would be generated throughout this workflow, the following tables summarize the predicted properties for our case study molecule, Hypothetinone B.

Table 1: Predicted Physicochemical and ADMET Properties of Hypothetinone B

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 350.4 | Within drug-like range (Lipinski's Rule of Five) |

| LogP | 2.8 | Good balance of hydrophilicity and lipophilicity |

| H-bond Donors | 2 | Favorable for target binding |

| H-bond Acceptors | 5 | Favorable for target binding |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | >90% | High oral bioavailability predicted |

| Blood-Brain Barrier Permeation | No | Unlikely to have central nervous system effects |

Table 2: Predicted Toxicological Profile of Hypothetinone B

| Toxicity Endpoint | Prediction | Confidence |

| hERG Inhibition | Low Risk | 85% |

| Hepatotoxicity | Low Risk | 78% |

| Carcinogenicity | Negative | 75% |

| Mutagenicity (AMES) | Negative | 92% |

| Skin Sensitization | Low Risk | 88% |

Table 3: Putative Molecular Targets for Hypothetinone B from Virtual Screening

| Target Protein | Method of Identification | Docking Score (kcal/mol) | Biological Role |

| Kinase A | Reverse Docking | -9.8 | Cell signaling, proliferation |

| Protease B | Similarity Search | -8.5 | Protein degradation, inflammation |

| GPCR C | Pharmacophore Screening | -9.2 | Neurotransmission, metabolic regulation |

Experimental Protocols: In Silico Methodologies

ADMET Prediction

Objective: To assess the drug-like properties and pharmacokinetic profile of a novel compound.

Methodology:

-

Input Data: The 2D structure of the novel compound (e.g., in SMILES or SDF format).

-

Computational Tools: Utilize platforms such as SwissADME, pkCSM, or other QSAR-based models.[3][4]

-

Procedure:

-

The compound's structure is used to calculate a range of molecular descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors).

-

These descriptors are then fed into pre-trained machine learning models that predict various ADMET properties.[5][6]

-

The models are built upon large datasets of experimentally determined properties of known compounds.

-

-

Output: A table of predicted values for properties such as solubility, permeability, bioavailability, and potential for inhibiting key metabolic enzymes.

In Silico Toxicology

Objective: To predict potential adverse effects and liabilities of a novel compound early in the discovery process.

Methodology:

-

Input Data: The 2D structure of the novel compound.

-

Computational Tools: Employ expert systems like Derek Nexus or QSAR-based platforms like the OECD QSAR Toolbox.[7]

-

Procedure:

-

Structural Alerts: The molecule is analyzed for the presence of specific chemical substructures (toxicophores) that are known to be associated with toxicity.[8]

-

(Q)SAR Models: Similar to ADMET prediction, the compound's descriptors are used in models trained on toxicological data to predict endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicity.[9][10][11]

-

-

Output: A qualitative and/or quantitative prediction of various toxicity endpoints, often accompanied by a confidence score.

Target Identification and Virtual Screening

Objective: To identify potential protein targets for a novel compound and to screen large compound libraries for molecules with similar predicted activity.

Methodology:

-

Input Data: The 3D structure of the novel compound and access to databases of protein structures (e.g., PDB) and compound libraries (e.g., ZINC, PubChem).

-

Computational Tools: Docking software (e.g., AutoDock, GOLD), similarity search tools (e.g., SEA), and pharmacophore modeling software (e.g., MOE, Discovery Studio).[12][13][14]

-

Procedure:

-

Reverse Docking: The novel compound is computationally "docked" into the binding sites of a large number of proteins to predict binding affinities.[15][16][17] Proteins with high predicted affinity are considered potential targets.

-

Ligand-Based Similarity Search: The compound's structure is compared to databases of known active molecules. If it is highly similar to a molecule with a known target, it is predicted to share that target.[18]

-

Pharmacophore Modeling: A 3D model of the essential chemical features required for binding to a hypothesized target is created.[19][20][21] This model can then be used to screen large virtual libraries for other compounds that fit the model.[22][23][24][25]

-

-

Output: A ranked list of potential protein targets, often with predicted binding energies or similarity scores.

Signaling Pathway Analysis

Once a set of high-confidence protein targets has been identified, the next step is to understand the broader biological context of these interactions.

Objective: To hypothesize the mechanism of action by placing the identified targets within known biological signaling pathways.

Methodology:

-

Input Data: The list of validated protein targets for the novel compound.

-

Computational Tools: Pathway databases such as KEGG and Reactome, and network analysis software like Cytoscape.

-

Procedure:

-

The identified targets are queried against pathway databases to determine their involvement in known signaling cascades.

-

Network analysis can be used to visualize the interactions between the targets and other proteins, potentially revealing how the novel compound might modulate a particular pathway.

-

Computational models can be used to predict how the perturbation of the identified targets by the compound might affect downstream signaling events.[26][27]

-

-

Output: A hypothesized mechanism of action and a list of potential downstream biomarkers to measure in experimental validation studies.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the initial assessment of a novel natural product's therapeutic potential. By integrating predictions of pharmacokinetics, toxicity, and bioactivity, researchers can make more informed decisions about which compounds to advance for experimental validation. This approach not only accelerates the pace of drug discovery but also aligns with the principles of reducing, refining, and replacing animal testing. While computational predictions are not a substitute for experimental data, they are an indispensable tool for navigating the vast chemical space of natural products in a targeted and efficient manner.

References

- 1. Cheminformatics in Natural Product‐based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. news-medical.net [news-medical.net]

- 8. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 14. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 18. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Virtual screening for the discovery of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Virtual screening of natural products against 5-enolpyruvylshikimate-3-phosphate synthase using the Anagreen herbicide-like natural compound library - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Structure-based screening of natural product libraries in search of potential antiviral drug-leads as first-line treatment to COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers Publishing Partnerships | Virtual screening and molecular dynamics simulation to identify potential SARS-CoV-2 3CLpro inhibitors from a natural product compounds library [frontierspartnerships.org]

- 26. A computational approach for ordering signal transduction pathway components from genomics and proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Computational Modeling of Mammalian Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Spirohexenolide B (Ellipyrone B)

Introduction

Spirohexenolide B, a member of the spirotetronate class of natural products, has garnered significant interest within the scientific community due to its potent cytotoxic activities. Accurate and reliable quantification of Spirohexenolide B is crucial for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations. These application notes provide detailed protocols for the quantitative analysis of Spirohexenolide B in complex matrices, primarily focusing on microbial fermentation broths. The methodologies described herein leverage modern analytical techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to ensure high sensitivity and selectivity.

Overview of Analytical Approaches

The quantification of spirotetronates like Spirohexenolide B from complex biological matrices typically involves a multi-step workflow. This includes efficient extraction from the sample matrix, followed by chromatographic separation and sensitive detection. Given the structural complexity and potential for low concentrations, LC-MS/MS has emerged as the method of choice.

dot

Caption: General workflow for the quantification of Spirohexenolide B.

Experimental Protocols

Protocol 1: Quantification of Spirohexenolide B in Fermentation Broth by HPLC-MS/MS

This protocol details a robust method for the extraction and quantification of Spirohexenolide B from a microbial fermentation broth.

1. Sample Preparation: Extraction

-

Harvest 10 mL of the fermentation broth.

-

Centrifuge at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

To the supernatant, add an equal volume of ethyl acetate.

-

Vortex vigorously for 5 minutes.

-

Separate the organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitute the dried extract in 1 mL of methanol.

2. Sample Preparation: Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

-

Elute the Spirohexenolide B with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-10 min: 10-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Spirohexenolide B need to be determined by infusing a standard solution. As a starting point for spirotetronates, monitor a range of potential adducts [M+H]+, [M+Na]+.

-

Collision Energy and other MS parameters: Optimize based on the specific instrument and compound.

-

4. Quantification

-

Prepare a calibration curve using a certified reference standard of Spirohexenolide B in the appropriate matrix (e.g., blank fermentation medium extract).

-

The concentration range should encompass the expected levels of Spirohexenolide B in the samples.

-

Quantify the samples by interpolating their peak areas against the calibration curve.

Data Presentation

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated for using matrix-matched standards or a stable isotope-labeled internal standard. |

Biological Activity and Signaling Pathway

Spirohexenolide B exhibits significant cytotoxicity against various cancer cell lines. While the precise molecular mechanism is still under investigation, many cytotoxic natural products induce apoptosis. Some spirotetronate compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of caspases and ultimately, apoptosis.

dot

Caption: Putative mechanism of Spirohexenolide B-induced cytotoxicity via NF-κB pathway inhibition.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the quantification of Spirohexenolide B. The use of HPLC-MS/MS provides the necessary sensitivity and selectivity for accurate analysis in complex biological matrices. Adherence to proper method validation principles is essential to ensure the generation of reliable and reproducible data, which is fundamental for advancing the research and development of this promising cytotoxic agent. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of Spirohexenolide B.

In Vitro Bioassay Protocols for Pyrone Compounds: A Detailed Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the in vitro biological evaluation of pyrone compounds. Due to the limited specific data available for Ellipyrone B, this guide utilizes Kalkipyrone B, a related marine-derived γ-pyrone, as an exemplary compound to illustrate the application of these bioassays. The protocols provided are standardized methods widely used in drug discovery and can be adapted for the study of other pyrone derivatives.

Application Note 1: Cytotoxicity Bioassay

This protocol outlines the determination of a compound's cytotoxicity against a cancer cell line using a standard MTT assay. The data presented below is for Kalkipyrone B.

Quantitative Data Summary: Cytotoxicity of Kalkipyrone B

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Kalkipyrone B | H-460 (Human Lung Cancer) | Cytotoxicity | EC50 | 9.0 µM | [1][2] |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (EC50 or IC50) in a human cancer cell line.

Materials:

-

H-460 human lung cancer cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Test compound (e.g., Kalkipyrone B) dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Culture H-460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

-

Workflow for MTT Cytotoxicity Assay

References

Application Notes & Protocols for Screening Ellipyrone B for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone B is a novel synthetic pyrone derivative currently under investigation for its therapeutic potential. The pyrone scaffold is a key structural feature in various natural products and synthetic compounds that exhibit significant biological activities, including anticancer effects. For instance, ellipticine, a related alkaloid, exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis.[1][2] Other pyrone analogs have also been shown to inhibit DNA synthesis and cell growth in cancer cells.[3] This document provides a comprehensive set of protocols to screen this compound for its potential anticancer activity, assess its cytotoxicity, and elucidate its preliminary mechanism of action.

Data Presentation: Summary of Anticipated Quantitative Results

The following tables are templates for summarizing the quantitative data obtained from the screening assays.

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | Enter Value |

| HepG2 | Hepatocellular Carcinoma | Enter Value |

| A549 | Lung Carcinoma | Enter Value |

| HCT116 | Colon Carcinoma | Enter Value |

| DU-145 | Prostate Carcinoma | Enter Value |

| L-02 | Normal Human Liver | Enter Value |

| IC₅₀: The concentration of this compound required to inhibit the growth of 50% of the cell population. |

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells

| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| Control | 0 | Enter Value | Enter Value | Enter Value |

| This compound | 0.5 x IC₅₀ | Enter Value | Enter Value | Enter Value |

| This compound | 1 x IC₅₀ | Enter Value | Enter Value | Enter Value |

| This compound | 2 x IC₅₀ | Enter Value | Enter Value | Enter Value |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | Enter Value | Enter Value | Enter Value |

| This compound | 0.5 x IC₅₀ | Enter Value | Enter Value | Enter Value |

| This compound | 1 x IC₅₀ | Enter Value | Enter Value | Enter Value |

| This compound | 2 x IC₅₀ | Enter Value | Enter Value | Enter Value |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to screen this compound for anticancer activity.

Cell Culture

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116, DU-145) and a normal cell line (e.g., L-02) will be obtained from a reputable cell bank.

-

Cells will be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures will be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations of 0.5x, 1x, and 2x IC₅₀ for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells in 6-well plates with this compound as described in the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p53, p21, Caspase-3, PARP, Cyclin B1, CDK1). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

Caption: Experimental workflow for screening this compound.

Caption: Apoptosis signaling pathways.

Caption: The cell cycle and potential arrest points.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Ellipyrone B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ellipyrone B is a representative of the macrocyclic pyrone derivatives isolated from the marine red alga Phacelocarpus labillardieri. While specific data on this compound is limited, related compounds from this class have been shown to possess inhibitory activity against phospholipase A2 (PLA2) and potential neuromuscular blocking effects.[1] This document provides a comprehensive set of protocols to investigate the mechanism of action of this compound, based on the hypothesis that its primary mode of action is the inhibition of the PLA2 enzyme and subsequent modulation of inflammatory signaling pathways.

Pyrone-containing marine natural products are known to exhibit a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[2][3] The protocols outlined below provide a systematic approach to characterizing the bioactivity of this compound, from initial cell-based screening to specific target identification and pathway analysis.

Experimental Workflow

The overall workflow for elucidating the mechanism of action of this compound is depicted below. This workflow starts with broad characterization of its cellular effects and progressively narrows down to specific molecular targets and signaling pathways.

References

Application Notes and Protocols for Cell-Based Assays to Determine Pyrone Compound Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of pyrone compound activity. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction to Pyrone Compounds and their Biological Activities

Pyrones are a class of heterocyclic organic compounds that form the core structure of many natural products.[1] These compounds, including α-pyrones and γ-pyrones, are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery.[1] Documented activities include anti-inflammatory, antimicrobial, anticancer, and tyrosinase inhibitory effects.[1][2] This document focuses on the application of cell-based assays to quantify these activities.

Cell Viability and Cytotoxicity Assays

A crucial first step in evaluating the biological activity of any compound is to determine its effect on cell viability. These assays help establish a non-toxic concentration range for subsequent experiments and identify potential cytotoxic effects.

Data Presentation: Cytotoxicity of Pyrone Compounds

The following table summarizes the cytotoxic effects of various pyrone compounds on different cell lines, as determined by MTT or CCK-8 assays. The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrone 9 (5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one) | HL-60 (Human AML) | MTT | 5-50 | [3] |

| Phomapyrone A | HL-60 | Not Specified | 34.62 | [4] |

| Phomapyrone B | HL-60 | Not Specified | 27.90 | [4] |

| Kojic Acid | B16F10 (Murine Melanoma) | CCK-8 | >700 | [5] |

| Deoxyarbutin (for comparison) | B16F10 | CCK-8 | 87.5-700 (viability reduced to 71-30%) | [5] |

Experimental Protocols

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[6]

Materials:

-

Cells of interest (e.g., HL-60)

-

Complete culture medium

-

Pyrone compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability. It is generally more sensitive and less toxic than the MTT assay.

Materials:

-

Cells of interest (e.g., B16F10)

-

Complete culture medium

-

Pyrone compound stock solution

-

CCK-8 solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate.[7] Incubate for 24 hours.[7]

-

Compound Treatment: Add 10 µL of various concentrations of the pyrone compound to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[7]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]

-

Incubation: Incubate the plate for 1-4 hours in the incubator.[7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Assays for Tyrosinase Inhibition and Melanogenesis

Kojic acid, a well-known pyrone, is a potent tyrosinase inhibitor and is widely used as a skin-lightening agent.[2] The following assays are used to evaluate the anti-melanogenic activity of pyrone compounds.

Data Presentation: Anti-Melanogenic Activity of Kojic Acid

| Compound | Assay | Cell Line | Concentration | Inhibition/Effect | Reference |

| Kojic Acid | Cellular Tyrosinase Activity | B16F10 | 100, 250, 500 µg/ml | 15.44%, 31.23%, 41.37% inhibition | |

| Kojic Acid | Melanin Content | B16F10 | 200 µM | Significant reduction | [8] |

Experimental Protocols

This assay measures the activity of tyrosinase, a key enzyme in melanin synthesis, within cells.

Materials:

-

B16F10 murine melanoma cells

-

Complete culture medium

-

Pyrone compound stock solution

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and treat with various concentrations of the pyrone compound for 48-72 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to normalize the tyrosinase activity.

-

Enzyme Reaction: In a 96-well plate, mix the cell lysate (containing a standardized amount of protein) with L-DOPA solution.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.

-

Data Analysis: Express the tyrosinase activity as a percentage of the untreated control.

This assay quantifies the amount of melanin produced by cells after treatment with a pyrone compound.

Materials:

-

B16F10 cells

-

Complete culture medium

-

Pyrone compound stock solution

-

1 N NaOH with 10% DMSO

-

6-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and treat with the pyrone compound for 72 hours.

-

Cell Harvesting: Wash the cells with PBS and harvest them.

-

Melanin Solubilization: Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm or 475 nm.[2][9]

-

Data Analysis: Normalize the melanin content to the total protein concentration and express it as a percentage of the untreated control.

Anti-inflammatory Assays

Pyrone compounds have been shown to possess anti-inflammatory properties. The following assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator.

Data Presentation: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | Reference |

| Rhodanthpyrone A | RAW 264.7 | LPS | 40 µM | Significant decrease | [10] |

| Rhodanthpyrone B | RAW 264.7 | LPS | 40 µM | Significant decrease | [10] |

| Pyranochalcone 6b | RAW 264.7 | LPS | Not Specified | Significant suppression | [11] |

Experimental Protocol: Nitric Oxide Assay.[24][25][26][27][28]

This assay measures the production of nitric oxide by macrophages in response to an inflammatory stimulus, and how this is affected by pyrone compounds.

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete culture medium

-

Pyrone compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[12]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrone compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[12]

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-stimulated control.

Signaling Pathway Analysis

To understand the mechanism of action of pyrone compounds, it is essential to investigate their effects on key signaling pathways.

Visualizations of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate signaling pathways that can be modulated by pyrone compounds.

Caption: Inhibition of the NF-κB signaling pathway by a pyrone compound.

Caption: Modulation of the MAPK signaling pathway by a pyrone compound.

Caption: Mechanism of tyrosinase inhibition by kojic acid.

Caption: Inhibition of bacterial quorum sensing by a pyrone compound.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for analyzing the effect of pyrone compounds on signaling pathways.

This comprehensive guide provides the necessary tools and protocols for researchers to effectively evaluate the biological activities of pyrone compounds in cell-based systems. By following these detailed methodologies and utilizing the provided data presentation formats and pathway diagrams, scientists can generate robust and reproducible data to advance their drug discovery and development efforts.

References

- 1. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]

- 2. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities [mdpi.com]

- 3. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of melanin content [bio-protocol.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. toolsbiotech.com [toolsbiotech.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ellipyrone B Solubility and Handling for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone B is a macrocyclic polyketide, a class of natural products known for their diverse and potent biological activities. This document provides detailed guidance on the solubility, handling, and application of this compound for in vitro research. Due to limited publicly available data on this specific compound, the following protocols and data are based on the general characteristics of hydrophobic macrocyclic polyketides and serve as a comprehensive guide for establishing robust experimental conditions.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₅H₃₈O₇ |

| Molecular Weight | 450.57 g/mol |

| Appearance | White to off-white solid |

Solubility Determination of this compound

A precise understanding of a compound's solubility is critical for the preparation of accurate stock solutions and the design of reliable in vitro assays. The following protocol outlines a general method for determining the solubility of a novel, hydrophobic compound like this compound in common laboratory solvents.

Protocol: Small-Scale Solubility Testing

-

Aliquot Compound: Weigh out small, precise amounts of this compound (e.g., 1 mg) into several clear microcentrifuge tubes.

-

Solvent Addition: To each tube, add a common laboratory solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile) in small, incremental volumes (e.g., 10 µL).

-

Vortexing and Observation: After each solvent addition, vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a dark background for any undissolved particles.

-

Sonication (Optional): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Determine Solubility Limit: Continue adding solvent incrementally until the compound is fully dissolved. The concentration at which the compound completely dissolves is the approximate solubility limit in that solvent.

-

Record Results: Carefully record the volume of each solvent required to dissolve the known mass of this compound and calculate the solubility in mg/mL or mM.

Hypothetical Solubility Data for this compound:

The following table presents hypothetical solubility data for this compound, which is representative of a hydrophobic macrocyclic polyketide. Note: This data should be experimentally verified.

| Solvent | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 111 |

| Ethanol | ~10 | ~22 |

| Methanol | ~5 | ~11 |

| Acetonitrile | ~8 | ~18 |

| Water | < 0.1 | < 0.22 |

| Phosphate Buffered Saline (PBS) | < 0.1 | < 0.22 |

Preparation of Stock and Working Solutions

Accurate and reproducible experimental results depend on the correct preparation of stock and working solutions.

Protocol: Preparation of a 10 mM DMSO Stock Solution

-

Weigh Compound: Accurately weigh out a known mass of this compound (e.g., 4.51 mg).

-

Calculate Solvent Volume: Based on the molecular weight (450.57 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Volume (µL) = (4.51 mg / 450.57 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 1000 µL

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.

-

Ensure Complete Solubilization: Vortex the solution thoroughly until all solid is dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol: Preparation of Aqueous Working Solutions

-

Serial Dilution: Prepare intermediate dilutions of the DMSO stock solution in cell culture medium or assay buffer.

-

Final Dilution: Perform the final dilution to the desired working concentration immediately before adding to the in vitro assay. Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Vortexing: Vortex gently after each dilution step to ensure homogeneity.

Hypothetical Biological Activity and Signaling Pathway

Many macrocyclic polyketides exhibit anti-inflammatory properties by modulating key signaling pathways. For the purpose of this application note, we will hypothesize that this compound inhibits the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway.

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a representative experiment to evaluate the potential anti-inflammatory effects of this compound by measuring its impact on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (10 mM stock in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

TNF-α ELISA kit

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

Experimental Workflow Diagram:

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol Steps:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and an untreated control.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate for 1 hour.

-

-

LPS Stimulation:

-

Prepare a 2x working solution of LPS (2 µg/mL) in complete DMEM.

-

Add 100 µL of the LPS working solution to all wells except the untreated control wells (add 100 µL of complete DMEM to these). The final LPS concentration will be 1 µg/mL.

-

Incubate for 24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect 150 µL of the supernatant from each well for TNF-α analysis. Store at -80°C until use.

-

-

TNF-α Measurement:

-

Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

To the remaining cells in the plate, add the cell viability reagent according to the manufacturer's protocol.

-

Incubate for the recommended time and measure the absorbance or fluorescence to assess any potential cytotoxicity of this compound.

-

-

Data Analysis:

-

Normalize the TNF-α concentrations to the cell viability data.

-

Plot the percentage of TNF-α inhibition versus the concentration of this compound to determine the IC₅₀ value.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document provides general guidance and hypothetical data. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct all necessary validation experiments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrone-Containing Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of complex pyrone-containing molecules, using the synthesis of Auripyrone B as a representative example for improving yields of related structures like Ellipyrone B.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Aldol Reaction

-

Question: We are observing low diastereoselectivity in the aldol reaction to form the polypropionate backbone, resulting in a mixture of isomers that are difficult to separate. How can we improve the stereochemical outcome?

-

Answer: Low diastereoselectivity in aldol reactions is a common challenge. To enhance the stereocontrol, consider the following strategies:

-

Chiral Auxiliaries: Employing Evans' chiral auxiliaries on the ketone fragment can significantly improve the diastereoselectivity of the aldol addition.

-

Reagent Control: The choice of boron enolate (e.g., using di-n-butylboron triflate) and the reaction temperature are critical. Lowering the reaction temperature (e.g., to -78 °C) can enhance the stereochemical outcome.

-

Substrate Control: The inherent stereocenters in your aldehyde fragment can influence the stereoselectivity of the reaction. This is a phenomenon known as double stereodifferentiation, which, if the pairing is correct, can lead to very high diastereoselectivity.[1][2]

-

Issue 2: Poor Yield in the Spiroketalization Step

-

Question: The acid-catalyzed spiroketalization to form the core of the molecule is resulting in low yields and multiple side products. What are the potential causes and solutions?

-

Answer: Spiroketalization is a delicate, equilibrium-driven process. Low yields can often be attributed to substrate decomposition under harsh acidic conditions or the formation of undesired thermodynamic or kinetic byproducts.

-

Milder Acid Catalysts: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin, which can be easily filtered off.

-

Protecting Group Strategy: The presence of certain protecting groups can influence the stability of the intermediates and the final product. A robust protecting group strategy is crucial. For instance, using a p-methoxybenzyl (PMB) ether, which can be cleaved under oxidative or acidic conditions, might be advantageous.

-

Stepwise Approach: A stepwise approach involving the formation of a stable hemiketal followed by cyclization can sometimes provide higher yields and cleaner reactions compared to a one-pot deprotection and cyclization.[2]

-

Issue 3: Inefficient Synthesis of the γ-Pyrone Moiety

-

Question: Our current route to the tetrasubstituted γ-pyrone fragment is low-yielding and not amenable to scale-up. Are there more efficient methods?

-

Answer: The construction of a substituted γ-pyrone can indeed be a synthetic bottleneck. Consider exploring alternative synthetic strategies:

-